molecular formula C45H30O6 B13093379 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Cat. No.: B13093379
M. Wt: 666.7 g/mol
InChI Key: OZJZXTJAVKPXBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method involves the use of a hydrothermal reaction. For example, 1,3,5-tris(4-methylphenyl)benzene can be reacted with nitric acid and water in a hydrothermal reaction vessel at 170°C for 24 hours . The reaction mixture is then cooled to room temperature, and the product is isolated by adjusting the pH to a weakly alkaline condition using sodium hydroxide solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction could produce hydrogenated aromatic compounds.

Scientific Research Applications

4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is primarily based on its ability to form stable complexes with metal ions through its carboxylic acid groups . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing active sites for substrate binding and transformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its highly conjugated structure, which provides enhanced stability and reactivity. Its multiple carboxylic acid groups allow for versatile coordination with metal ions, making it a valuable building block in the synthesis of complex materials.

Properties

Molecular Formula

C45H30O6

Molecular Weight

666.7 g/mol

IUPAC Name

4-[2-[3,5-bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

InChI

InChI=1S/C45H30O6/c46-43(47)31-19-13-28(14-20-31)37-7-1-4-10-40(37)34-25-35(41-11-5-2-8-38(41)29-15-21-32(22-16-29)44(48)49)27-36(26-34)42-12-6-3-9-39(42)30-17-23-33(24-18-30)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51)

InChI Key

OZJZXTJAVKPXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=CC=C4C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6C7=CC=C(C=C7)C(=O)O

Origin of Product

United States

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